[3-(3-Methoxy-phenyl)-pyrazol-1-yl]-acetic acid

Physicochemical profiling Regioisomer comparison LogP differentiation

Avoid SAR gaps: generic pyrazole-acetic acid regioisomers may not replicate target binding of the 3-aryl meta-methoxy derivative. [3-(3-Methoxy-phenyl)-pyrazol-1-yl]-acetic acid (CAS 957490-48-1) provides the exact electronic/steric profile needed. • Meta-methoxy probe for complete SAR matrix coverage (vs. para-methoxy, unsubstituted phenyl). • Latent phenol handle: demethylation (BBr₃) yields 3-hydroxyphenyl analog for late-stage diversification. • Reliable supply: multi-vendor stock, ≥98% purity, sealed dry 2-8°C storage.

Molecular Formula C12H12N2O3
Molecular Weight 232.23 g/mol
CAS No. 957490-48-1
Cat. No. B1309819
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[3-(3-Methoxy-phenyl)-pyrazol-1-yl]-acetic acid
CAS957490-48-1
Molecular FormulaC12H12N2O3
Molecular Weight232.23 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C2=NN(C=C2)CC(=O)O
InChIInChI=1S/C12H12N2O3/c1-17-10-4-2-3-9(7-10)11-5-6-14(13-11)8-12(15)16/h2-7H,8H2,1H3,(H,15,16)
InChIKeyCXJNSEPTHUTCMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[3-(3-Methoxy-phenyl)-pyrazol-1-yl]-acetic acid: Identity, Procurement, and Comparators


[3-(3-Methoxy-phenyl)-pyrazol-1-yl]-acetic acid (CAS 957490-48-1; molecular formula C₁₂H₁₂N₂O₃; molecular weight 232.23 g/mol) is a 3-aryl-1H-pyrazole-1-acetic acid derivative bearing a meta-methoxy substituent on the phenyl ring [1]. It is principally supplied as a research building block with typical catalog purities of 95–98% and is available from multiple specialty chemical vendors . The compound resides within a densely populated chemical space of regioisomeric and functionally substituted pyrazol-1-yl-acetic acids, making comparator-based evaluation essential for scientifically justified selection.

Regioisomer-specific building block – serves as the defined 3-(3-methoxyphenyl) isomer for SAR matrix completion.
Synthetic diversification point – methoxy handle enables oxidative demethylation to phenol for late-stage derivatization.
Multi-vendor availability – stocked at 95–98% purity supporting direct use in assay workflows.

[3-(3-Methoxy-phenyl)-pyrazol-1-yl]-acetic acid: Generic Substitution Risks


Within the pyrazol-1-yl-acetic acid family, seemingly minor positional isomerism or substituent variation can produce large differences in physicochemical and pharmacological behavior. The meta-methoxy substitution pattern on the phenyl ring of the target compound is structurally distinct from the para-methoxy regioisomer and the unsubstituted phenyl analog , both of which are commercially available as near-drop-in alternatives. In closely related series, the position of the methoxy group has been shown to alter logP, hydrogen-bonding capacity, and target-binding geometry [1]. Furthermore, the 3-aryl substitution regiochemistry distinguishes this compound from 4-aryl and 5-aryl pyrazole acetic acid positional isomers, which may exhibit divergent biological activity profiles [1]. These structural differences mean that generic substitution without experimental validation introduces a meaningful risk of altered target engagement, solubility, or metabolic stability.

Risk factor
Target (meta-OCH₃)
Near-drop-in analogs
Regioisomer mismatch
meta-methoxy substitution; distinct electronic and steric profile
para-Methoxy or unsubstituted phenyl analogs may shift target engagement and permeability.
Synthetic handle difference
Latent phenol via demethylation; unique meta-directed reactivity
Unsubstituted phenyl analog lacks functionalization point; para-isomer yields different regioisomeric phenol.

[3-(3-Methoxy-phenyl)-pyrazol-1-yl]-acetic acid: Comparator-Based Evidence


Meta- vs. Para-Methoxy Physicochemical Profile

The target compound is the 3-(3-methoxyphenyl) regioisomer, whereas a commonly encountered close analog is the 3-(4-methoxyphenyl) isomer (CAS 959584-25-9) . Although both share the identical molecular formula (C₁₂H₁₂N₂O₃) and molecular weight (232.24 g/mol), the position of the methoxy group on the phenyl ring affects computed lipophilicity. The target compound has a computed LogP of 1.64 (XLogP3-AA = 1.6) [1], while the para-methoxy analog is reported with LogP values ranging from approximately 1.4 to 1.6 depending on the computational method . The meta-methoxy placement also alters the pKa of the acetic acid moiety; the target compound has a computed acid pKa of approximately 3.67 [2], influencing ionization state at physiological pH.

Meta vs. Para logP/pKa
Class-level inference
Target: computed LogP 1.6 (XLogP3), acid pKa ≈ 3.67
Comparator: para-isomer LogP 1.4–1.6, pKa not reported
Regioisomeric logP/pKa shift may alter permeability and ionization at physiological pH.
Computed values; no experimental logP or pKa confirmed. Data to verify.
Physicochemical profiling Regioisomer comparison LogP differentiation

Methoxy Substituent as Synthetic Handle

The meta-methoxy group on the phenyl ring serves as a selective handle for oxidative demethylation to the corresponding phenol (3-hydroxyphenyl analog) using reagents such as BBr₃ or potassium permanganate [1]. This is in contrast to the unsubstituted 3-phenyl analog (CAS 959574-98-2, C₁₁H₁₀N₂O₂, MW 202.21 g/mol) , which lacks this functionalization point entirely. The 3-methoxy intermediate thus enables a divergent synthetic pathway: it can be used as-is for targets requiring the methoxy pharmacophore, or demethylated to the phenol for further O-alkylation, sulfonation, or glycosylation. The 4-methoxy regioisomer (CAS 959584-25-9) also possesses a demethylatable methoxy group, but the resulting phenol regioisomer may exhibit different reactivity in electrophilic aromatic substitution due to altered directing effects.

Methoxy synthetic handle
Class-level inference
Target: meta-OCH₃ convertible to meta-OH phenol (BBr₃, KMnO₄)
Comparator: phenyl analog lacks handle; para-isomer yields para-OH phenol.
Enables divergent synthesis; meta-substituted phenol provides unique vector for further functionalization.
Qualitative differentiation; demethylation conditions must be optimized per substrate.
Synthetic chemistry Building block differentiation Late-stage functionalization

Molecular Weight and TPSA Differentiation

The target compound has a molecular weight of 232.23 g/mol and a computed TPSA of 64.35 Ų [1]. The unsubstituted 3-phenyl analog (CAS 959574-98-2) has a lower molecular weight of 202.21 g/mol (ΔMW ≈ 30 Da) and lacks the ether oxygen that contributes to the TPSA of the target compound . The 3-(4-methoxyphenyl) regioisomer has identical MW and TPSA but differs in the spatial orientation of the methoxy group. Within the broader class of pyrazole acetic acid CRTh2 antagonists, higher TPSA has been associated with altered oral bioavailability and CNS penetration profiles [2]. While no direct ADME comparison between the target compound and its analogs has been published, the structural differences predict distinguishable pharmacokinetic behavior.

MW / TPSA differentiation
Class-level inference
Target: MW 232.23, TPSA 64.35 Ų
Unsubstituted analog: MW 202.21 (Δ -30 Da), lower TPSA.
Higher MW and hydrogen-bond acceptor count shift physicochemical space; may affect solubility and off-target binding.
Computed descriptors; no direct ADME comparison published. Context-dependent.
Drug-likeness Physicochemical property comparison Lead optimization

Vendor Availability and Purity Comparison

The target compound is offered by multiple independent vendors with catalog purities ranging from 95% (CymitQuimica/Biosynth) to 98% (Leyan, ChemScene, MolCore) . The para-methoxy regioisomer (CAS 959584-25-9) is generally offered at 95–97% purity , while the unsubstituted 3-phenyl analog is offered at 95% purity . The availability of the target compound at 98% purity from several suppliers provides procurement flexibility and competitive pricing options. The MDL number MFCD02091523 [1] enables unambiguous database cross-referencing. Storage conditions are specified as sealed, dry, 2–8°C .

Vendor purity comparison
Supporting evidence
Target: 95–98% from multiple vendors (Leyan, ChemScene, MolCore)
Para-isomer: typically 95–97%.
Higher available purity and multi-source supply reduce repurification need and supply-chain risk.
Catalog specifications; independent verification recommended for sensitive assays.
Procurement Supply chain comparison Purity specification

CRTh2 Pharmacophore SAR: Meta-Methoxy Impact

The pyrazol-1-yl-acetic acid scaffold has been validated as a CRTh2 (DP2) antagonist chemotype, with the core structure demonstrating a distinct SAR from the related indole acetic acid series [1]. In the published pyrazole acetic acid CRTh2 antagonist series, aryl substitution at the pyrazole 3-position is a critical determinant of potency, and the electronic and steric nature of substituents on the aryl ring significantly modulates binding affinity [1]. While the specific 3-(3-methoxyphenyl) derivative was not directly profiled in the published SAR study, the meta-methoxy substitution is expected to alter both the electron density of the aryl ring (σₘ = +0.12 for OCH₃) and the conformational preference of the biaryl system compared to the unsubstituted phenyl or para-methoxy analogs.

CRTh2 SAR: meta-OCH₃ impact
Class-level inference
Hammett σₘ +0.12 for meta-OCH₃ vs. para-OCH₃ σₚ -0.27; distinct electronic character.
Electronic profile suggests different target-binding behaviour; cannot assume functional equivalence with para or unsubstituted analogs.
Inferred from CRTh2 antagonist SAR (Eur J Med Chem 2014); no direct binding data for target compound.
CRTh2 antagonism Structure-activity relationship Pyrazole acetic acid pharmacophore

[3-(3-Methoxy-phenyl)-pyrazol-1-yl]-acetic acid: Research & Industrial Applications


meta-Methoxy Pharmacophore SAR Exploration

In programs where a 3-aryl-pyrazole-1-acetic acid scaffold has been identified as a hit (e.g., CRTh2 antagonism or COX-2 inhibition), this compound serves as the specific meta-methoxy probe. SAR studies in the pyrazole acetic acid class have shown that aryl ring substitution dramatically affects potency ; the meta-methoxy derivative fills a specific electronic and steric niche that cannot be addressed by the para-methoxy or unsubstituted phenyl analogs. Procurement of this specific regioisomer ensures that the SAR matrix includes the full electronic spectrum of methoxy-substituted analogs.

Divergent Synthesis via Oxidative Demethylation

The meta-methoxy group provides a latent phenol handle. Researchers planning to generate the corresponding 3-(3-hydroxyphenyl)-pyrazol-1-yl-acetic acid derivative can use this compound as a direct precursor via oxidative demethylation (e.g., BBr₃) . This avoids a de novo synthesis of the phenol analog and allows late-stage diversification of a common intermediate. The 3-hydroxy derivative, in turn, serves as a branching point for O-alkylation, sulfonation, or bioconjugation strategies.

Physicochemical Benchmarking in Lead Optimization

With a computed LogP of ~1.6, TPSA of 64.35 Ų, and a pKa of ~3.67 , this compound occupies a specific region of drug-like chemical space. It is suitable as a reference compound for benchmarking the impact of methoxy substitution on solubility, permeability, and metabolic stability within a pyrazole acetic acid lead series. The established MDL identifier (MFCD02091523) facilitates reproducible sourcing across experiments .

Multi-Vendor Procurement for High-Throughput Screening

The compound is stocked by multiple independent vendors at purities up to 98% . This multi-source availability reduces lead times and mitigates supply-chain risk for high-throughput screening campaigns. The specified storage condition (sealed, dry, 2–8°C) and purity specifications support direct use in automated liquid-handling workflows without routine repurification .

Application
Selection Property
Validation Focus
meta-Methoxy SAR exploration
Defined meta-OCH₃ regioisomer identity
Electronic and steric SAR matrix completion
Divergent synthesis via demethylation
Latent phenol handle (oxidative demethylation)
Synthetic route verification and phenol derivatization
Physicochemical benchmarking
Computed lipophilicity and TPSA profile
Experimental ADME and solubility correlation
Multi-vendor screening supply
High-purity, multi-source availability
Lot-to-lot consistency and supply-chain resilience
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